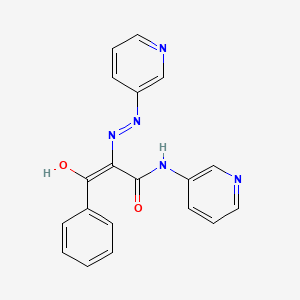

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research. HPPD inhibitors are known to have a wide range of applications, including herbicides, fungicides, and insecticides.

Scientific Research Applications

Anti-Tubercular Activity

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel treatments. In a study, this compound was synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several derivatives exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed their efficacy (IC90 values) and demonstrated their non-toxicity to human cells .

Dengue Virus NS1 Protein Interaction

Interestingly, EN300-181966 may have implications beyond TB. The compound’s structure suggests potential interactions with biological macromolecules. For instance, it could be explored for its binding affinity to viral proteins. Specifically, its interaction with the non-structural protein 1 (NS1) of Dengue virus warrants investigation. NS1 plays a crucial role in viral replication and immune evasion. By studying the binding affinity of EN300-181966 to NS1, researchers could uncover novel therapeutic strategies against Dengue virus infection .

Chemical Biology and Drug Design

The unique diazenyl and pyridinyl moieties in EN300-181966 make it an interesting candidate for chemical biology studies. Researchers can explore its interactions with various cellular targets, including enzymes, receptors, and transporters. Computational docking studies can predict binding modes and guide further modifications to enhance its activity. Additionally, structure-activity relationship (SAR) studies can identify key functional groups for optimization .

Crystallography and Solid-State Properties

The development of single crystals for specific derivatives of EN300-181966 (e.g., 6d, 6f, and 6n) provides an opportunity for X-ray crystallography. Determining the crystal structures can reveal precise molecular arrangements, aiding in understanding the compound’s properties and interactions. Researchers can explore its packing motifs, hydrogen bonding patterns, and crystal symmetry. Such insights contribute to rational drug design and formulation .

Computational Toxicology and Safety Assessment

Assessing the cytotoxicity of EN300-181966 on human cells (e.g., HEK-293) is crucial. Computational tools can predict potential toxicophores, metabolism pathways, and off-target effects. By integrating in silico toxicity predictions with experimental data, researchers can ensure safety during drug development. Additionally, pharmacokinetic modeling can guide dosing regimens and predict potential adverse effects .

Chemical Synthesis and Derivatization

EN300-181966: serves as a starting point for chemical synthesis. Researchers can explore diverse synthetic routes to modify its core structure. Introducing substituents, altering functional groups, or creating analogs can lead to improved properties. Structure-based derivatization allows fine-tuning of biological activity, solubility, and pharmacokinetics. Collaborations with synthetic chemists are essential for efficient compound production .

properties

IUPAC Name |

(Z)-3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)/b18-17-,24-23? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYRVYWBLPDKL-QMJKMAGRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C(=O)NC2=CN=CC=C2)/N=NC3=CN=CC=C3)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2660027.png)

![1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2660031.png)

![N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660033.png)

![1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B2660035.png)

![N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2660036.png)

![4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2660040.png)

![N-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2660042.png)

![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660044.png)

![Rac-2,2,2-trifluoro-n-[(3r,4s)-4-phenylpiperidin-3-yl]acetamide](/img/structure/B2660045.png)